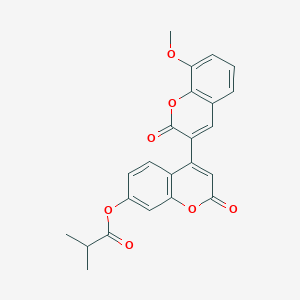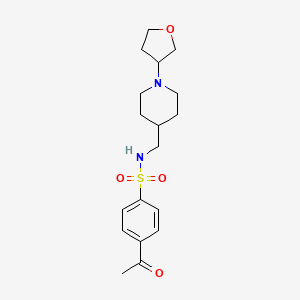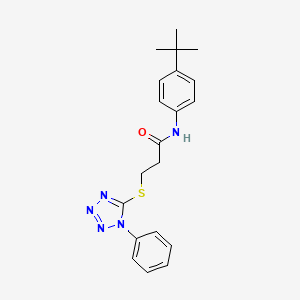
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. MTEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine is a selective antagonist of the mGluR5 receptor. The mGluR5 receptor is primarily located in the postsynaptic membrane of glutamatergic neurons and plays a crucial role in synaptic plasticity, learning, and memory. This compound binds to the allosteric site of the mGluR5 receptor and prevents its activation by glutamate. This results in a reduction in the excitatory neurotransmission mediated by the mGluR5 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in synaptic plasticity and neurogenesis. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor and does not affect other glutamate receptors. This compound has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours in rats. However, this compound has some limitations for lab experiments. It is relatively expensive and requires specialized equipment for its synthesis. This compound can also be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine. One potential direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the long-term effects of this compound on synaptic plasticity and neurogenesis. Additionally, there is a need to develop more potent and selective mGluR5 antagonists that can be used in clinical settings.
Méthodes De Synthèse
The synthesis of N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine involves a series of chemical reactions starting from 2-methoxythiophene. The first step involves the conversion of 2-methoxythiophene to 2-bromo-2-methoxythiophene. This is followed by the reaction of 2-bromo-2-methoxythiophene with 3-chloropropylamine to yield N-(2-bromo-2-methoxy-3-thiophen-3-yl)propylamine. The final step involves the reaction of N-(2-bromo-2-methoxy-3-thiophen-3-yl)propylamine with 9-methyladenine to yield this compound.
Applications De Recherche Scientifique
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that this compound can improve cognitive function, reduce anxiety and depression-like behaviors, and alleviate symptoms of schizophrenia and drug addiction.
Propriétés
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-18-8-17-11-12(15-7-16-13(11)18)14-5-10(19-2)9-3-4-20-6-9/h3-4,6-8,10H,5H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOMUQPBDVNKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2875927.png)
![6-ethyl 3-methyl 2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2875928.png)
![4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2875929.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2875934.png)
![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2875936.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2875938.png)


![3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2875944.png)



![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2875950.png)
